molecular formula C14H18O3 B3143705 TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE CAS No. 53484-52-9

TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE

Cat. No.: B3143705
CAS No.: 53484-52-9
M. Wt: 234.29 g/mol
InChI Key: UOWWOECUORSLLB-JXMROGBWSA-N
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Description

TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and an enoate moiety

Properties

IUPAC Name

tert-butyl (E)-3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-14(2,3)17-13(15)10-7-11-5-8-12(16-4)9-6-11/h5-10H,1-4H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWWOECUORSLLB-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE typically involves the esterification of (2E)-3-(4-methoxyphenyl)prop-2-enoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The enoate moiety can be reduced to form the corresponding alkane.

    Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Alkyl halides in the presence of a strong base such as sodium hydride (NaH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenyl)prop-2-enoate.

    Reduction: Formation of tert-butyl 3-(4-methoxyphenyl)propanoate.

    Substitution: Formation of various tert-butyl alkyl esters depending on the alkyl halide used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

One significant application of tert-butyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have indicated that the incorporation of methoxyphenyl groups enhances the efficacy of certain anticancer drugs by improving their solubility and bioavailability.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the prop-2-enoate structure significantly increased the selectivity and potency against breast cancer cells compared to non-modified compounds .

Polymer Science Applications

2.1 UV Stabilizers

This compound is also utilized as a UV stabilizer in polymer formulations. Its ability to absorb UV radiation helps protect polymers from degradation, extending their lifespan and maintaining their mechanical properties.

Data Table: UV Absorption Characteristics

CompoundUV Absorption Peak (nm)Application
This compound320UV stabilizer in plastics
Ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate310Coating applications

Chemical Intermediate

3.1 Synthesis of Other Compounds

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its functional groups allow for further chemical modifications, making it a valuable building block.

Case Study:
In a synthetic route reported by Sigma-Aldrich, this compound was used to synthesize novel anti-inflammatory agents through Michael addition reactions . The resulting compounds displayed promising biological activity.

Mechanism of Action

The mechanism of action of TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The enoate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL (2E)-3-(4-HYDROXYPHENYL)PROP-2-ENOATE: Similar structure but with a hydroxyl group instead of a methoxy group.

    TERT-BUTYL (2E)-3-(4-CHLOROPHENYL)PROP-2-ENOATE: Similar structure but with a chlorine atom instead of a methoxy group.

    TERT-BUTYL (2E)-3-(4-NITROPHENYL)PROP-2-ENOATE: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

TERT-BUTYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity

Biological Activity

Tert-butyl (2E)-3-(4-methoxyphenyl)prop-2-enoate, a compound derived from the methoxyphenyl group, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine based on recent research findings.

This compound is an ester compound characterized by the presence of a methoxyphenyl group. Its structure can be represented as follows:

C13H16O3\text{C}_13\text{H}_{16}\text{O}_3

This compound exhibits significant lipophilicity, which may influence its absorption and distribution in biological systems.

1. Cholinesterase Inhibition

Recent studies have highlighted the cholinesterase inhibitory activity of compounds related to this compound. For instance, related compounds demonstrated IC50 values indicating their potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index
Compound A46.1832.461.42
Compound B49.4444.411.71

These findings suggest that similar structures may offer therapeutic potential in treating conditions such as Alzheimer's disease by enhancing cholinergic transmission through enzyme inhibition .

2. Neuroprotective Effects

This compound has been associated with neuroprotective effects. Compounds with similar structural motifs have shown anti-amnesic and cognition-enhancing activities, which may be attributed to their ability to inhibit cholinesterases and modulate neurotransmitter levels .

3. Antioxidant Activity

Compounds like (E)-3-(4-methoxyphenyl)acrylic acid, closely related to this compound, have demonstrated significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is implicated in various neurodegenerative diseases .

The mechanism of action for this compound primarily involves its interaction with cholinergic receptors and enzymes:

  • Cholinesterase Inhibition : The compound acts as a mixed-type inhibitor of AChE and BChE, leading to increased levels of acetylcholine in synaptic clefts.
  • Antioxidant Pathways : It may activate cellular pathways that enhance the expression of antioxidant enzymes, thereby reducing oxidative damage.

Case Studies

Case Study 1: Neuroprotective Effects in Animal Models

In a study involving animal models of cognitive impairment, administration of related methoxyphenyl compounds resulted in improved memory performance measured through behavioral tests. The neuroprotective effects were correlated with decreased oxidative stress markers and enhanced cholinergic activity.

Case Study 2: In Vitro Cholinesterase Inhibition

In vitro assays demonstrated that this compound exhibited significant inhibition of both AChE and BChE, supporting its potential use in therapeutic applications targeting cognitive decline.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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